molecular formula C18H28N2 B15157816 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- CAS No. 710355-59-2

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-

Cat. No.: B15157816
CAS No.: 710355-59-2
M. Wt: 272.4 g/mol
InChI Key: YRTOZCXXPVSZSM-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by its unique structure, which includes two isobutyl groups attached to the benzodiazepine core.

Preparation Methods

The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with ketones or aldehydes under acidic or basic conditions. For example, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield the desired benzodiazepine . Industrial production methods often involve one-pot synthesis techniques, which are efficient and environmentally friendly. These methods typically use catalytic systems like γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .

Chemical Reactions Analysis

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its anxiolytic and sedative properties .

Comparison with Similar Compounds

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be compared with other benzodiazepines such as:

The unique structure of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-, with its isobutyl groups, contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

710355-59-2

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

2-methyl-2,4-bis(2-methylpropyl)-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C18H28N2/c1-13(2)10-15-12-18(5,11-14(3)4)20-17-9-7-6-8-16(17)19-15/h6-9,13-14,20H,10-12H2,1-5H3

InChI Key

YRTOZCXXPVSZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2NC(C1)(C)CC(C)C

Origin of Product

United States

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